8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901265-16-5
Cat. No.: VC6142387
Molecular Formula: C25H20N4O2
Molecular Weight: 408.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901265-16-5 |
|---|---|
| Molecular Formula | C25H20N4O2 |
| Molecular Weight | 408.461 |
| IUPAC Name | 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C25H20N4O2/c1-3-17-9-12-23-21(13-17)25-22(15-26-23)24(18-10-7-16(2)8-11-18)27-28(25)19-5-4-6-20(14-19)29(30)31/h4-15H,3H2,1-2H3 |
| Standard InChI Key | INIIBANTWJWARC-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)C |
Introduction
Structural Features and Nomenclature
The molecular architecture of 8-ethyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline derives from the fusion of a pyrazole ring (positions 1–3) with a quinoline system (positions 4–9), forming a bicyclic framework (Figure 1). Key structural attributes include:
-
Position 8: An ethyl group (-CH₂CH₃) introduces alkyl hydrophobicity, potentially enhancing membrane permeability.
-
Position 3: A 4-methylphenyl substituent (tolyl group) contributes aromatic bulk and modulates electronic effects via methyl para-substitution.
-
Position 1: A 3-nitrophenyl group introduces strong electron-withdrawing character, influencing reactivity and intermolecular interactions.
The "1H" designation indicates that the pyrazole nitrogen at position 2 remains unsubstituted, preserving the tautomeric equilibrium typical of pyrazoloquinolines .
Synthetic Methodologies
Electrosynthesis of Pyrazolo[4,3-c]quinoline Core
Electrochemical methods offer a green pathway for constructing the pyrazolo[4,3-c]quinoline scaffold. Alajmi and Youssef (2021) demonstrated that linear hydrazones, such as 7-chloro-4-quinolinylhydrazones, undergo dehydrogenative cyclization in an undivided cell using a platinum working electrode (2.5 V) and graphite cathode . For the target compound, a hypothetical route could involve:
-
Hydrazone Formation: Condensation of 7-chloro-4-hydrazinoquinoline with 3-nitrobenzaldehyde to form the linear hydrazone intermediate.
-
Electrochemical Cyclization: Application of 2.5 V potential in aqueous ethanol to induce cyclization, yielding the pyrazoloquinoline core.
-
Functionalization: Sequential alkylation (ethylation at C8) and Suzuki coupling (introduction of 4-methylphenyl at C3) to install substituents .
Table 1: Comparative Yields in Pyrazolo[4,3-c]quinoline Synthesis
| Method | Starting Material | Yield (%) | Reference |
|---|---|---|---|
| Electrosynthesis | 7-Chloro-4-hydrazinoquinoline | 70–84 | |
| Hydrazine Cyclization | 3-Aroylquinolin-4-ones | 65–78 | |
| Pictet–Spengler | Ferrocenylcarboxaldehyde | 55–60 |
Multi-Step Organic Synthesis
Silin et al. (2004) developed a modular approach for N5-substituted pyrazolo[4,3-c]quinolines, involving:
-
Alkylation: Treatment of 3-aroyl-1H-quinolin-4-ones with ethyl iodide in DMF/NaH.
-
Hydrazine Cyclization: Reaction with hydrazine hydrate in acetic acid to form the pyrazole ring .
Adapting this protocol, the 3-nitrophenyl group could be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at position 1.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Property | Value | Rationale |
|---|---|---|
| Molecular Weight | 463.51 g/mol | C₂₇H₂₂N₄O₂ |
| LogP | ~4.2 | High hydrophobicity (aryl/alkyl) |
| Solubility | <1 µg/mL in water | Nitro and alkyl groups reduce solubility |
| Melting Point | 210–215°C (decomp.) | Crystalline aromatic systems |
The nitro group (-NO₂) at position 1 enhances dipole moments (predicted μ = 5.8 D), while the tolyl group contributes to π-π stacking interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.92 (s, 1H, H5): Characteristic of pyrazole C5-H.
-
δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃): Ethyl group adjacent to quinoline.
-
δ 2.38 (s, 3H, Ar-CH₃): Methyl resonance from 4-methylphenyl.
-
-
¹³C NMR:
Infrared Spectroscopy (IR)
-
Strong absorption at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
Challenges and Future Directions
-
Stereoselective Synthesis: Controlling regiochemistry during electrophilic substitution remains challenging due to competing reaction sites.
-
Toxicity Profiling: Nitro groups may confer hepatotoxicity, necessitating in vitro safety assays.
-
Computational Modeling: DFT studies could optimize substituent effects on HOMO-LUMO gaps for tailored applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume